molecular formula C8H6N2O3S B063376 2-Methoxy-4-nitrophenyl isothiocyanate CAS No. 190774-55-1

2-Methoxy-4-nitrophenyl isothiocyanate

Cat. No.: B063376
CAS No.: 190774-55-1
M. Wt: 210.21 g/mol
InChI Key: NXWXXLFRMVILJN-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O3S. It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and an isothiocyanate group (-NCS) attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Methoxy-4-nitrophenyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

2-Methoxy-4-nitrophenyl isothiocyanate is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-nitrophenyl isothiocyanate can be synthesized through the reaction of 2-methoxy-4-nitroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:

2-Methoxy-4-nitroaniline+Thiophosgene2-Methoxy-4-nitrophenyl isothiocyanate+HCl\text{2-Methoxy-4-nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-4-nitroaniline+Thiophosgene→2-Methoxy-4-nitrophenyl isothiocyanate+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Hydrogen gas, metal hydrides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Thioureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Dithiocarbamates: Formed from the reaction with thiols

    Amines: Formed from the reduction of the nitro group

    Carboxylic Acids: Formed from the oxidation of the methoxy group

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitrophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the structure and function of the target biomolecule, leading to various biological effects. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrophenyl isocyanate: Similar structure but with an isocyanate group (-NCO) instead of an isothiocyanate group.

    4-Nitrophenyl isothiocyanate: Lacks the methoxy group, affecting its reactivity and applications.

    2-Methoxy-4-nitroaniline: Precursor in the synthesis of 2-Methoxy-4-nitrophenyl isothiocyanate, containing an amino group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The presence of both the methoxy and nitro groups influences its electronic properties and reactivity, making it a valuable reagent in various research fields.

Properties

IUPAC Name

1-isothiocyanato-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWXXLFRMVILJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346269
Record name 1-Isothiocyanato-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-55-1
Record name 1-Isothiocyanato-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190774-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-nitrophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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